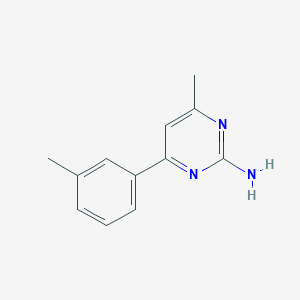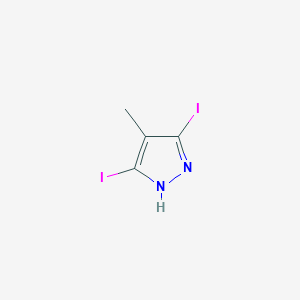
3-(2,2-dimethylpropoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dimethylpropoxy)propanoic acid, or 3-DMPPA, is an organic acid that is used in a wide range of scientific research applications. It is a synthetic compound with a variety of properties, including low toxicity, high solubility in water, and a wide range of pH values. 3-DMPPA has been used in laboratory experiments to study the effects of pH on the behavior of proteins, enzymes, and other biological molecules. In addition, 3-DMPPA has been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of action of drugs and other molecules.
Aplicaciones Científicas De Investigación
3-DMPPA has a wide range of applications in scientific research. It has been used to study the effects of pH on the behavior of proteins, enzymes, and other biological molecules. It has also been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of action of drugs and other molecules. In addition, 3-DMPPA has been used in studies of the effects of pH on the activity of enzymes, as well as in studies of the effect of pH on the stability of proteins.
Mecanismo De Acción
3-DMPPA acts as a proton acceptor, meaning that it can accept protons from other molecules. This allows it to alter the pH of the environment in which it is present. As the pH of the environment is altered, the behavior of proteins, enzymes, and other molecules can be affected. For example, if the pH is increased, the activity of enzymes may be increased, while if the pH is decreased, the activity of enzymes may be decreased.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPPA are largely dependent on the pH of the environment in which it is present. At neutral pH, 3-DMPPA has little to no effect on the behavior of proteins, enzymes, and other molecules. However, at more acidic or basic pH levels, 3-DMPPA can have significant effects on the behavior of proteins, enzymes, and other molecules. For example, at more acidic pH levels, 3-DMPPA can increase the activity of enzymes, while at more basic pH levels, 3-DMPPA can decrease the activity of enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 3-DMPPA in laboratory experiments is its low toxicity. This makes it a safe and effective compound for use in a wide range of experiments. In addition, 3-DMPPA has a wide range of pH values, which allows for the study of the effects of pH on the behavior of proteins, enzymes, and other molecules. However, 3-DMPPA is not as effective as other compounds in altering the pH of the environment, meaning that it may not be suitable for experiments that require a more drastic change in pH.
Direcciones Futuras
The future of 3-DMPPA in scientific research is promising. It has already been used in a wide range of experiments and has been shown to be effective in altering the behavior of proteins, enzymes, and other molecules. In the future, 3-DMPPA could be used to study the effects of pH on the activity of enzymes, as well as to study the effects of pH on the stability of proteins. Additionally, 3-DMPPA could be used to study the effects of pH on the behavior of other biological molecules, such as DNA and RNA. Finally, 3-DMPPA could be used in drug discovery and development, as it could be used to study the mechanisms of action of drugs and other molecules.
Métodos De Síntesis
3-DMPPA can be synthesized through a variety of methods. The most common method involves the reaction of propionic acid with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-DMPPA and dimethyl sulfone (DMSO2). The reaction is typically carried out at temperatures between 70-80°C, and can be completed in as little as 30 minutes.
Propiedades
IUPAC Name |
3-(2,2-dimethylpropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)6-11-5-4-7(9)10/h4-6H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIPZRSLFXXHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylpropoxy)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)
![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)
![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)


![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)
![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

